molecular formula C6H8BiKO7 B1667448 Gastrodenol CAS No. 57644-54-9

Gastrodenol

Cat. No.: B1667448
CAS No.: 57644-54-9
M. Wt: 440.20 g/mol
InChI Key: ZBCVUEHBBZTSOB-UHFFFAOYSA-N
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Description

Gastrodenol (Bismuth tripotassium dicitrate, CAS 57644-54-9) is a mineral-based compound primarily used to treat gastric and duodenal ulcers associated with Helicobacter pylori infections. Its molecular formula is C₁₂H₁₀BiK₃O₁₄ (molecular weight: 704.47) . Beyond its anti-ulcer properties, recent studies highlight its role as a potent inhibitor of NLRP3/GSDMD-mediated pyroptosis, a key pathway in inflammatory diseases such as sepsis, experimental autoimmune encephalomyelitis (EAE), and acute gouty arthritis .

Preparation Methods

Synthesis of Bismuth Tripotassium Dicitrate: Core Methodologies

Precipitation and Citration of Bismuth Basic Nitrate

The foundational method for synthesizing gastrodenol involves the controlled precipitation of bismuth basic nitrate followed by citration. This approach, detailed in a 2001 patent (RU2189942C1), remains the industrial standard due to its scalability and high yield.

Reaction Sequence and Conditions

  • Precipitation of Bismuth Basic Nitrate :
    Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) is hydrolyzed in aqueous ammonia to form a basic nitrate precipitate (BiONO₃). The precipitate is filtered and washed to remove residual nitric acid.

  • Citric Acid Complexation :
    The bismuth basic nitrate precipitate is dissolved in a solution containing citric acid (C₆H₈O₇) and water. For every 14.0 liters of water, 1.18 kg of citric acid is used, maintaining a molar ratio of 1:3 (Bi:C₆H₈O₇). The mixture is stirred at 20°C until complete dissolution, typically requiring 2–3 hours.

  • Alkalinization with Potassium Hydroxide and Ammonia :
    Potassium hydroxide (KOH) and aqueous ammonia (NH₃) are added sequentially to adjust the pH to 7.0–7.5. This step ensures the formation of a stable bismuth-citrate complex while preventing bismuth hydroxide precipitation.

  • Introduction of Ammonium Citrate :
    Ammonium citrate ((NH₄)₃C₆H₅O₇) is introduced to finalize the coordination structure, yielding a solution of bismuth-potassium-ammonium citrate. The product is lyophilized to obtain a crystalline powder.

Key Parameters

Parameter Value/Description
Temperature 20°C (ambient)
Molar Ratio (Bi:Citrate) 1:3
pH Range 7.0–7.5
Yield >95% (by gravimetric analysis)

This method prioritizes reproducibility, with the final product exhibiting >99% purity by high-performance liquid chromatography (HPLC).

Alternative Approaches for Research-Scale Synthesis

Recent studies have adapted the core methodology for small-scale peptide bicyclisation applications, emphasizing reagent compatibility and biocompatibility.

In Situ Bismuth-Peptide Bicyclisation

This compound’s utility in phage display libraries relies on its ability to instantly generate bismuth-centered bicyclic peptides from linear precursors. The preparation involves:

  • Reduction of Linear Peptides :
    Linear peptides (e.g., Cys-X₁-X₂-Cys-X₃-X₄-Cys motifs) are reduced with tris(2-carboxyethyl)phosphine (TCEP) in phosphate-buffered saline (PBS, pH 7.4) to free thiol groups.
  • Bismuth Incorporation :
    A 50 mM aqueous solution of this compound is added to the reduced peptides at a 1:1.1 molar ratio (peptide:Bi). Bicyclisation occurs within 5 minutes at 25°C, achieving >90% conversion efficiency.

Critical Considerations :

  • Excess this compound is removed via centrifugal desalting (2,000 × g, 2.5 minutes) to prevent nonspecific metal coordination.
  • The process is compatible with physiological pH (7.0–7.4), eliminating the need for organic solvents like dimethyl sulfoxide (DMSO).

Industrial-Scale Production Refinements

Modern adaptations of the 2001 patent methodology focus on enhancing cost-efficiency and environmental sustainability:

Citric Acid Recovery

Up to 85% of unreacted citric acid is recovered via nanofiltration membranes (3 kDa cutoff), reducing raw material costs by 40%.

Ammonia Emission Control

Closed-loop scrubbing systems capture >99% of residual ammonia, converting it to ammonium sulfate for agricultural use.

Analytical Characterization

Rigorous quality control ensures batch-to-batch consistency:

Spectroscopic Confirmation

  • FT-IR : Peaks at 1,580 cm⁻¹ (C=O stretch) and 1,380 cm⁻¹ (Bi–O coordination) confirm citrate ligation.
  • ESI-MS : [M + H]⁺ ion at m/z 742.8 corresponds to the tris(potassium) bismuth dicitrate complex.

Purity Assessment

  • HPLC : Reverse-phase C18 columns (5 μm, 4.6 × 250 mm) with 0.1% trifluoroacetic acid/acetonitrile gradient (5–95% over 30 minutes) resolve this compound (retention time: 12.3 minutes) from impurities.

Chemical Reactions Analysis

Types of Reactions

Bismuth tripotassium dicitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bismuth tripotassium dicitrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bismuth tripotassium dicitrate involves the formation of a protective layer on the gastrointestinal lining. This layer protects the lining from the corrosive effects of stomach acid and promotes healing. The compound also inhibits the activity of pepsin, an enzyme that breaks down proteins in the stomach . Additionally, bismuth ions have antimicrobial properties that help eradicate Helicobacter pylori .

Comparison with Similar Compounds

Mechanism of Action :

  • Anti-ulcer effects : Forms a protective coating on ulcerated mucosa, neutralizes gastric acid, and eradicates H. pylori .
  • Anti-inflammatory effects : Suppresses NLRP3 inflammasome assembly, ASC oligomerization, and caspase-1 activation, thereby inhibiting GSDMD-mediated pyroptosis and IL-1β/IL-18 release .
  • In vivo efficacy: In murine models, Gastrodenol (10 mg/kg) significantly reduced neutrophil infiltration in monosodium urate (MSU)-induced peritonitis and improved survival in LPS-induced sepsis .

Comparison with Structurally Similar Bismuth Compounds

Colloidal Bismuth Subcitrate (CBS)

Similarities :

  • Both this compound and CBS are bismuth-based compounds with identical clinical applications (ulcer healing, H. pylori eradication) .
  • Share comparable molecular structures, with bismuth ions complexed to citrate and potassium .

Differences :

Parameter This compound Colloidal Bismuth Subcitrate
Molecular Formula C₁₂H₁₀BiK₃O₁₄ C₁₂H₁₀BiK₃O₁₄ (same compound, alternate name)
Anti-inflammatory Activity Inhibits NLRP3/GSDMD pyroptosis No reported NLRP3 inhibition
Dosage Form Tablets (120 mg) Suspensions or granules

Bismuth Subsalicylate (Pepto-Bismol)

Similarities :

  • Both are bismuth salts used for gastrointestinal disorders.
  • Exhibit antimicrobial effects against H. pylori .

Differences :

Parameter This compound Bismuth Subsalicylate
Chemical Structure Bismuth-citrate-potassium complex Bismuth-subsalicylate complex
Mechanism NLRP3 inhibition + mucosal protection Primarily anti-secretory and anti-inflammatory via salicylate
Clinical Use Ulcers + NLRP3-mediated diseases Diarrhea, indigestion (no NLRP3 targeting)

Comparison with Functionally Similar NLRP3 Inhibitors

MCC950

MCC950 is a well-characterized NLRP3 inhibitor used in research settings.

Parameter This compound MCC950
Target Specificity NLRP3 + GSDMD NLRP3-specific
Therapeutic Scope Ulcers + systemic inflammation Primarily autoimmune diseases
In Vivo Efficacy 10 mg/kg (mouse models) 10–50 mg/kg (wider dose range)
Clinical Status Marketed for ulcers Preclinical/experimental

Key Finding: this compound’s clinical availability and dual ulcer/anti-inflammatory action make it a more versatile candidate compared to MCC950, which remains experimental .

Omeprazole (Proton Pump Inhibitor)

Omeprazole, a proton pump inhibitor (PPI), is functionally similar in treating acid-related disorders but mechanistically distinct.

Parameter This compound Omeprazole
Mechanism NLRP3 inhibition + mucosal coating H+/K+ ATPase inhibition (acid suppression)
Anti-inflammatory Role Direct NLRP3/GSDMD suppression Indirect (acid reduction)
Adverse Effects Minimal systemic absorption Hypomagnesemia, osteoporosis risk

Research Findings and Limitations

  • Efficacy in Sepsis: this compound reduced serum IL-1β by 60% in LPS-induced sepsis models, outperforming PPIs in inflammation control .
  • Gout Management: In MSU-induced peritonitis, this compound decreased neutrophil influx by 45%, comparable to MCC950 but with established safety data .
  • Limitations : Current studies lack head-to-head comparisons with MCC950 or PPIs. Future research should address dose-response relationships and long-term toxicity .

Data Tables

Table 1: Pharmacokinetic Comparison

Compound Half-life Bioavailability Excretion
This compound 24–48 hours <1% systemic Feces
Bismuth Subsalicylate 3–5 hours <1% systemic Feces/urine
Omeprazole 1 hour 35–60% Hepatic

Table 2: Anti-inflammatory Efficacy in Murine Models

Disease Model This compound (IL-1β Reduction) MCC950 (IL-1β Reduction)
LPS-induced Sepsis 60% 70–80%
MSU-induced Peritonitis 50% 55–60%

Q & A

Basic Research Questions

Q. What are the standard in vivo models for evaluating Gastrodenol’s mucosal protective efficacy, and how are confounding variables controlled?

  • Methodology : Rodent models (e.g., ethanol-induced gastric ulceration in rats) are widely used to assess mucosal healing . Key variables include dosage (e.g., 120 mg/kg colloidal bismuth subcitrate), pretreatment duration, and post-treatment observation periods. Control groups should receive vehicle-only treatments, while variables like diet, stress, and circadian rhythm are standardized .
  • Data Interpretation : Measure ulcer index reduction (%) and histological scoring for epithelial regeneration. Statistical significance is determined via ANOVA with post-hoc tests (e.g., Tukey’s HSD) .

Q. How is colloidal bismuth subcitrate quantified in pharmacokinetic studies, and what are the limitations of current assays?

  • Analytical Techniques :

MethodSensitivity (ng/mL)Sample TypeLimitations
HPLC-UV50PlasmaLow resolution in complex matrices
ICP-MS5Serum, tissueRequires acid digestion
ELISA10UrineCross-reactivity with other bismuth compounds
  • Best Practices : Validate assays using spiked matrices and include recovery rates >85% to minimize variability .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro cytoprotective effects of this compound and in vivo clinical outcomes?

  • Hypothesis Testing : Conduct co-culture experiments (e.g., gastric epithelial cells with immune cells) to simulate the in vivo microenvironment. Measure IL-8 suppression and compare with biopsy-derived cytokine levels from clinical trials .
  • Contradiction Analysis : If in vitro data overestimates efficacy, assess bioavailability via Caco-2 permeability assays or ex vivo intestinal perfusion models .

Q. What statistical approaches optimize longitudinal analysis of this compound’s therapeutic durability in chronic gastritis trials?

  • Design : Use mixed-effects models to account for repeated measures (e.g., endoscopic scores at 0, 4, 8 weeks) and covariates like H. pylori status. Survival analysis (Kaplan-Meier curves) applies to relapse-free intervals .
  • Sensitivity Analysis : Stratify data by adherence rates (<80% vs. ≥80%) and adjust for missing values via multiple imputation .

Q. How do researchers validate novel molecular targets (e.g., COX-2/PGE2 pathways) implicated in this compound’s mechanism through multi-omics integration?

  • Workflow :

Transcriptomics : RNA-seq of gastric mucosa pre/post-treatment to identify differentially expressed genes (FDR <0.05).

Proteomics : LC-MS/MS to quantify COX-2, TGF-β1, and mucin-5AC levels.

Pathway Enrichment : Use STRING or KEGG to map interactions and validate via siRNA knockdown in cell models .

  • Data Integration : Apply weighted gene co-expression network analysis (WGCNA) to link omics layers .

Q. Methodological Guidelines

  • Experimental Reproducibility : Pre-register protocols (e.g., OSF) and share raw histopathology images via FAIR-compliant repositories .
  • Ethical Compliance : For clinical data, anonymize patient identifiers and obtain IRB approval for secondary analysis of trial datasets .

Properties

Key on ui mechanism of action

Colloidal bismuth subcitrate is very effective in the treatment of gastroduodenal disorders and appears to act via several mechanisms. It has little acid-neutralizing effect and does not affect acid secretion. It is uncertain whether it affects pepsin secretion, but it does inhibit peptic activity. It causes an increase in mucus glycoprotein secretion and may also bind to the gastric mucus layer to act as a diffusion barrier to HCl. It accelerates ulcer healing and causes an accumulation of epidermal growth factor around the ulcer. In addition, it has a cytoprotective effect and increases mucosal secretion of prostaglandins and bicarbonate. It has bactericidal effects against Helicobacter pylori (which is associated with gastritis and peptic ulcers). It also prevents adhesion of H. pylori to epithelial cells and can inhibit enzymes secreted by H. pylori, such as proteases, lipases, glycosidases, and phospholipases.

CAS No.

57644-54-9

Molecular Formula

C6H8BiKO7

Molecular Weight

440.20 g/mol

IUPAC Name

bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.Bi.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;

InChI Key

ZBCVUEHBBZTSOB-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3]

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K].[Bi]

Appearance

Solid powder

Key on ui other cas no.

57644-54-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bi-citrate
Biselic
Bismofarma
bismuth citrate
bismuth subcitrate
bismuth tripotassium dicitrate
colloidal bismuth subcitrate
De-Nol
De-Noltab
DeNol
Gastrodenol
Sucrato
tripotassium-dicitrato bismuthate
Ventrisol-polfa

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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